molecular formula C18H15N3 B14469614 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 67455-52-1

3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B14469614
CAS No.: 67455-52-1
M. Wt: 273.3 g/mol
InChI Key: PUXUEPFDKXBXMV-UHFFFAOYSA-N
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Description

3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to a pyrazole ring substituted with two phenyl groups at positions 3 and 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile typically involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . This reaction yields 3,5-diphenyl-1H-pyrazole, which can then be further modified to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the nitrile group to an amine or other functional groups.

    Substitution: The phenyl groups and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with receptors, modulating their signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrile group in 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications. The nitrile group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

IUPAC Name

3-(3,4-diphenylpyrazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c19-12-7-13-21-14-17(15-8-3-1-4-9-15)18(20-21)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUEPFDKXBXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539870
Record name 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67455-52-1
Record name 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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